2-Propanamidopyridine-3-carboxylic acid

Lipophilicity Physicochemical property profiling Permeability prediction

Select 2-propanamidopyridine-3-carboxylic acid for your lead optimization and fragment-based drug discovery programs. This C9-substituted nicotinic acid derivative occupies a distinct physicochemical space with a computed XLogP3 of 0.9, bridging the gap between more polar acetyl analogs and lipophilic amine-linked congeners. Its amide linkage provides a hydrolytically stable protecting group for the 2-amino position, offering a strategic advantage over secondary amine analogs that require orthogonal deprotection strategies. With preliminary P2X3 purinergic receptor antagonist activity documented at 10 µM, it serves as a privileged scaffold for pain and sensory neuropathy research—an application space where traditional kinase-optimized 2-aminopyridine analogs lack validated engagement.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B12121720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanamidopyridine-3-carboxylic acid
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=CC=N1)C(=O)O
InChIInChI=1S/C9H10N2O3/c1-2-7(12)11-8-6(9(13)14)4-3-5-10-8/h3-5H,2H2,1H3,(H,13,14)(H,10,11,12)
InChIKeyVFYOXTYOLLDBRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propanamidopyridine-3-carboxylic Acid (CAS 21550-45-8): Technical Baseline for Scientific Procurement


2-Propanamidopyridine-3-carboxylic acid (CAS 21550-45-8; synonym: 2-propionamidonicotinic acid) is a C9-substituted 2-amidopyridine-3-carboxylic acid derivative belonging to the broader class of nicotinic acid analogs [1]. With a molecular weight of 194.19 g/mol, a computed XLogP3 of 0.9, two hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 79.3 Ų, this compound occupies a distinct physicochemical space among 2-substituted nicotinic acid derivatives [1]. The propionamide substituent at the 2-position, combined with the carboxylic acid at the 3-position, confers both hydrogen-bonding capacity and moderate lipophilicity that differentiate it from shorter-chain acetyl analogs and more lipophilic amine-linked congeners [1][2]. The compound is commercially available from multiple reputable suppliers, typically at ≥95% purity, and is primarily utilized as a synthetic building block and intermediate in medicinal chemistry research .

Why Generic Substitution Fails for 2-Propanamidopyridine-3-carboxylic Acid: Comparator-Based Differentiation


Within the 2-substituted nicotinic acid chemical space, seemingly minor structural modifications produce quantifiable shifts in key molecular properties that determine suitability for specific research applications. The propionamide substitution at the 2-position of 2-propanamidopyridine-3-carboxylic acid balances the amide hydrogen-bonding network with a two-carbon alkyl extension, yielding a computed XLogP3 value of 0.9 that sits midway between the more polar acetyl analog (XLogP3 = 0.4, CAS 17782-03-5) and the more lipophilic 2-(propylamino)nicotinic acid (XLogP3 = 2.1, CAS 74611-52-2) [1][2][3]. The amide linkage in the target compound provides a distinct hydrogen-bonding donor/acceptor profile (TPSA = 79.3 Ų) compared to the secondary amine in 2-(propylamino)nicotinic acid (TPSA = 62.2 Ų) [1][3]. Furthermore, the target compound is a positional isomer of 2-propionamidoisonicotinic acid (CAS 1173066-86-8), which bears the carboxylic acid at the 4-position rather than the 3-position, a change that alters both metal-chelation potential and molecular recognition properties . These quantifiable property differences mean that direct substitution with an in-class analog risks altering solubility, permeability, target engagement, and downstream synthetic compatibility in ways that cannot be predicted without experimental verification.

2-Propanamidopyridine-3-carboxylic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Differentiation: Target Compound Occupies a Narrow XLogP3 Window Between Acetyl and Propylamino Analogs

2-Propanamidopyridine-3-carboxylic acid exhibits a computed XLogP3 of 0.9, representing a 0.5 log-unit increase in lipophilicity over the acetyl analog 2-acetamidopyridine-3-carboxylic acid (XLogP3 = 0.4) and a 1.2 log-unit decrease relative to 2-(propylamino)nicotinic acid (XLogP3 = 2.1) [1][2][3]. The pivaloyl (2,2-dimethylpropanoyl) analog occupies an even higher lipophilicity range at XLogP3 = 1.8, with a substantially larger molecular weight of 222.24 g/mol [4]. This positions the target compound within a narrow, intermediate lipophilicity band that is distinct from both shorter-chain amide and amine-linked congeners.

Lipophilicity Physicochemical property profiling Permeability prediction

Topological Polar Surface Area (TPSA) Differentiation: Amide vs. Amine Linkage Drives a 17.1 Ų Difference in Polarity

The amide bond in 2-propanamidopyridine-3-carboxylic acid contributes to a TPSA of 79.3 Ų, identical to that of the acetyl analog (79.3 Ų) but 17.1 Ų higher than the corresponding 2-(propylamino)nicotinic acid (TPSA = 62.2 Ų), which replaces the amide carbonyl with a methylene unit [1][2][3]. This difference arises from the additional polar oxygen atom in the amide group and has direct implications for membrane permeability predictions and hydrogen-bonding capacity.

Molecular polarity Hydrogen bonding Drug-likeness

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Conformational Flexibility and Interaction Potential

The target compound possesses 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds [1]. In comparison, 2-acetamidopyridine-3-carboxylic acid has only 2 rotatable bonds due to the shorter acetyl chain, while 2-(propylamino)nicotinic acid has 4 rotatable bonds owing to the propylamine substituent [2][3]. The rotatable bond count of the target compound provides intermediate conformational flexibility, which may affect entropic contributions to binding free energy and crystal packing behavior in co-crystallization studies.

Conformational analysis Ligand efficiency Molecular recognition

Positional Isomer Specificity: 3-Carboxylic Acid vs. 4-Carboxylic Acid Regioisomer Determines Chelation Geometry

2-Propanamidopyridine-3-carboxylic acid (CAS 21550-45-8) and its positional isomer 2-propionamidoisonicotinic acid (CAS 1173066-86-8) share the identical molecular formula (C9H10N2O3, MW 194.19 g/mol) but differ in the carboxylic acid position (3- vs. 4-position on the pyridine ring) [1]. This regioisomeric difference alters the geometry of the carboxylic acid relative to the pyridine nitrogen and the 2-amido group, which directly affects the ability to form intramolecular hydrogen bonds and the denticity of metal-chelation interactions. In 2,3-substituted pyridinecarboxylic acids, the proximity of the carboxylic acid to the pyridine nitrogen and 2-substituent creates specific intramolecular interactions not possible in the 2,4-substitution pattern [2].

Regioisomerism Metal chelation Positional analog

Amide Bond Stability and Synthetic Versatility: Advantages Over Amine-Linked Congeners in Multi-Step Synthesis

The 2-propanamido substitution in the target compound provides an amide linkage that is hydrolytically more stable than the secondary amine in 2-(propylamino)nicotinic acid under standard acidic and basic reaction conditions [1]. The amide bond can be selectively cleaved under strongly acidic or basic hydrolysis conditions to regenerate 2-aminonicotinic acid, a versatile precursor for further derivatization [2]. This property is not shared by the amine analog, which requires different deprotection strategies. Additionally, the propionamide group can participate in further synthetic transformations including reduction to the amine, dehydration to the nitrile, or activation for nucleophilic substitution.

Synthetic intermediate Amide stability Building block

P2X3 Receptor Antagonist Screening Data: Preliminary Biological Activity Differentiation

In a ChEMBL-deposited assay (CHEMBL884064), 2-propanamidopyridine-3-carboxylic acid was evaluated for antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes at a single test concentration of 10 µM [1]. This target is distinct from the targets probed by many other 2-amidopyridinecarboxylic acid analogs, which have been more commonly screened against kinase panels (e.g., c-Met, CHK2, PDK1) [2]. While only single-concentration data are currently available and no IC50 value can be derived, the P2X3 activity suggests a pharmacological profile that diverges from the kinase-focused screening of related 2-aminopyridine-3-carboxamide scaffolds.

P2X3 antagonist Purinoceptor Pain target

2-Propanamidopyridine-3-carboxylic Acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Intermediate-Lipophilicity Fragment for Lead Optimization Programs Requiring Balanced logD

For lead optimization campaigns where achieving an optimal logD range (e.g., 0.5–2.0) is critical for balancing permeability and metabolic stability, 2-propanamidopyridine-3-carboxylic acid offers a computed XLogP3 of 0.9 that fills the gap between the more polar acetyl analog (XLogP3 = 0.4) and the more lipophilic dimethylpropanoyl analog (XLogP3 = 1.8) [1][2][3]. This intermediate lipophilicity, combined with the amide hydrogen-bonding network, makes it a suitable core scaffold for fragment-based drug discovery where incremental logD tuning is required without altering the core pharmacophore.

P2X3-Targeted Pain Research: Starting Scaffold for Purinoceptor Antagonist Development

Given the documented P2X3 antagonist screening data (evaluated at 10 µM against recombinant rat P2X3 in Xenopus oocytes), this compound serves as one of the few commercially available 2-amidopyridine-3-carboxylic acids with preliminary purinergic receptor activity [1]. Research groups investigating P2X3-mediated pain pathways, bladder dysfunction, or sensory neuropathies may prioritize this scaffold over kinase-optimized 2-aminopyridine analogs, which have been more extensively characterized against kinase targets but lack documented P2X3 engagement.

Coordination Chemistry and Metalloenzyme Inhibitor Design: 3-Carboxylic Acid Chelation Topology

The 2,3-substitution pattern of 2-propanamidopyridine-3-carboxylic acid creates a distinct chelation geometry in which the pyridine nitrogen, the 2-amido group, and the 3-carboxylic acid can participate in metal coordination [1]. This topology is geometrically distinct from the 4-carboxylic acid positional isomer (2-propionamidoisonicotinic acid, CAS 1173066-86-8) and from 2-aminonicotinic acid [2]. Researchers designing metalloenzyme inhibitors or metal-organic frameworks where the relative orientation of the carboxylic acid to the pyridine nitrogen is critical should specify the 3-carboxylic acid isomer rather than the 4-substituted variant.

Multi-Step Synthesis: Orthogonal Protection Strategies Leveraging Amide Stability

The propionamide group in 2-propanamidopyridine-3-carboxylic acid provides a hydrolytically stable protecting group for the 2-amino position that can be selectively removed under strongly acidic or basic conditions to regenerate 2-aminonicotinic acid [1][2]. This chemical behavior is fundamentally different from the 2-(propylamino)nicotinic acid analog, which bears a secondary amine that requires orthogonal deprotection strategies. For synthetic sequences requiring differentiated protection at the 2-amino position while retaining the 3-carboxylic acid functionality for coupling or elaboration, this compound offers a distinct advantage in route design.

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